羟基硫伐地那非

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

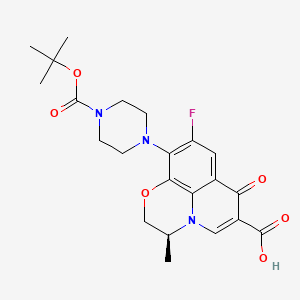

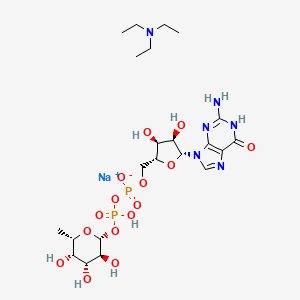

Hydroxythiovardenafil is a molecule with the molecular formula C23H32N6O4S2. It has an average mass of 520.668 Da and a monoisotopic mass of 520.192627 Da . The compound is characterized by a density of 1.4±0.1 g/cm3, a boiling point of 746.2±70.0 °C at 760 mmHg, and a flash point of 405.1±35.7 °C .

Molecular Structure Analysis

The molecular structure of Hydroxythiovardenafil is complex, with multiple functional groups. It includes a 2-ethoxy-5-phenyl group, a 4-(2-hydroxyethyl)piperazin-1-yl group, and a 5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazine-4-thione group . More detailed structural analysis would require advanced techniques such as NMR or X-ray crystallography .

Physical And Chemical Properties Analysis

Hydroxythiovardenafil has several notable physical and chemical properties. It has a high boiling point and a relatively high density . It also has a significant number of hydrogen bond acceptors and donors, and freely rotating bonds . These properties can influence its behavior in different environments .

科学研究应用

- 羟基硫伐地那非,被认为是伐地那非的一种新衍生物,在一种声称的草药膳食补充剂中被检测到。它通过将咪唑并三嗪部分上的氧代基团转化为硫基团而与羟基伐地那非区分开来。这项研究代表了市售产品中伐地那非硫类似物的首次描述 (Jankovics 等人,2013 年)。

安全和危害

作用机制

Target of Action

Hydroxythiovardenafil, like its parent compound Vardenafil , primarily targets phosphodiesterase type 5 (PDE-5) . PDE-5 is an enzyme found in high concentrations in the smooth muscle of the corpus cavernosum, a region of the penis . This enzyme plays a crucial role in the regulation of the intracellular levels of cyclic guanosine monophosphate (cGMP), a molecule that mediates smooth muscle relaxation .

Mode of Action

Hydroxythiovardenafil’s mode of action is likely similar to that of Vardenafil . The physiologic mechanism of erection of the penis involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation . NO then activates the enzyme guanylate cyclase, which results in increased levels of cGMP, producing smooth muscle relaxation and inflow of blood to the corpus cavernosum . Hydroxythiovardenafil enhances the effect of NO by inhibiting PDE-5, which is responsible for the degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE-5 by Hydroxythiovardenafil causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Biochemical Pathways

The primary biochemical pathway affected by Hydroxythiovardenafil is the NO/cGMP pathway . This pathway is initiated by the release of NO during sexual stimulation, which activates guanylate cyclase, leading to an increase in cGMP levels . Elevated cGMP levels cause relaxation of the smooth muscle in the corpus cavernosum, allowing for increased blood flow and penile erection . By inhibiting PDE-5, Hydroxythiovardenafil prevents the degradation of cGMP, thereby enhancing and prolonging its effects .

Pharmacokinetics

Vardenafil is rapidly absorbed, with a time to peak plasma concentration of 0.5 to 2 hours . It is metabolized in the liver via CYP3A4 (major), CYP2C, and 3A5 (minor), forming an active metabolite . It is excreted primarily in feces (~91% to 95% as metabolites) and urine (~2% to 6%) . The elimination half-life of Vardenafil and its metabolite is 4 to 6 hours .

Result of Action

The primary result of Hydroxythiovardenafil’s action is the facilitation of penile erection in response to sexual stimulation . By inhibiting PDE-5 and thereby increasing cGMP levels, Hydroxythiovardenafil promotes the relaxation of smooth muscle in the corpus cavernosum, leading to increased blood flow and penile erection .

Action Environment

The action of Hydroxythiovardenafil, like other PDE-5 inhibitors, can be influenced by various environmental factors. For instance, the consumption of high-fat meals may retard the intestinal absorption of the drug . Additionally, coadministration of CYP3A4 inhibitors can affect hepatic metabolism

属性

IUPAC Name |

2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S2/c1-4-6-20-24-16(3)21-23(34)25-22(26-29(20)21)18-15-17(7-8-19(18)33-5-2)35(31,32)28-11-9-27(10-12-28)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,25,26,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMTWHWNRQQKJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

912576-30-8 |

Source

|

| Record name | Hydroxythiovardenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912576308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYTHIOVARDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZM089IBKI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is significant about the detection of Hydroxythiovardenafil in a herbal dietary supplement?

A1: The detection of Hydroxythiovardenafil in a herbal dietary supplement is significant because this compound is a structural analog of Vardenafil, a prescription medication used to treat erectile dysfunction []. The presence of this unlabeled pharmaceutical adulterant in a product marketed as a natural supplement raises serious concerns about consumer safety. This finding highlights the importance of rigorous testing and regulation of dietary supplements to protect public health. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)

![Methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate](/img/structure/B590307.png)

![(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone](/img/structure/B590313.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one](/img/structure/B590320.png)